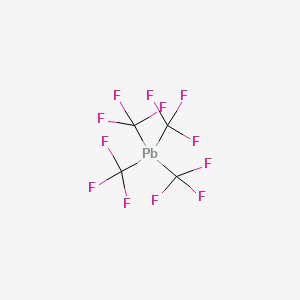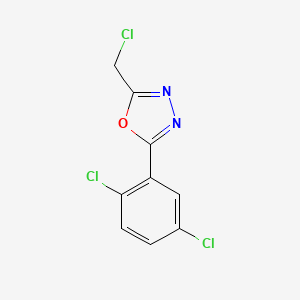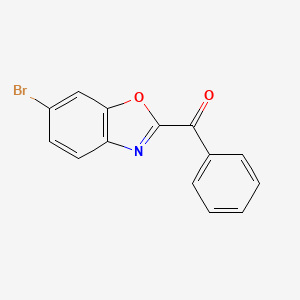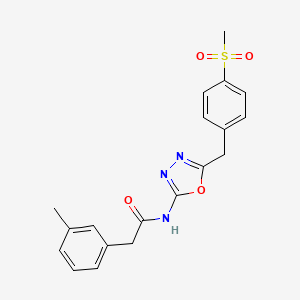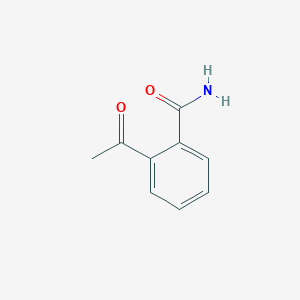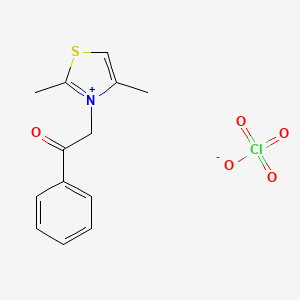
2,4-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium perchlorate is a synthetic organic compound that belongs to the thiazolium family This compound is characterized by its unique structure, which includes a thiazolium ring substituted with dimethyl and phenylethyl groups, and a perchlorate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium perchlorate typically involves the reaction of 2,4-dimethylthiazole with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with perchloric acid to yield the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolium ring, where nucleophiles replace the dimethyl or phenylethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives of the thiazolium ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted thiazolium derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
2,4-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium perchlorate involves its interaction with specific molecular targets and pathways. The thiazolium ring can interact with enzymes and proteins, modulating their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler analog with a similar thiazolium ring structure.
Benzothiazole: Contains a fused benzene ring, offering different chemical properties.
Thiamine (Vitamin B1): A biologically active thiazolium compound with essential roles in metabolism.
Uniqueness
2,4-Dimethyl-3-(2-oxo-2-phenylethyl)-1,3-thiazol-3-ium perchlorate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of dimethyl and phenylethyl groups, along with the perchlorate anion, makes it a versatile compound with diverse applications in research and industry.
Properties
CAS No. |
89262-14-6 |
|---|---|
Molecular Formula |
C13H14ClNO5S |
Molecular Weight |
331.77 g/mol |
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone;perchlorate |
InChI |
InChI=1S/C13H14NOS.ClHO4/c1-10-9-16-11(2)14(10)8-13(15)12-6-4-3-5-7-12;2-1(3,4)5/h3-7,9H,8H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
RPPHAODGIGLAEZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CSC(=[N+]1CC(=O)C2=CC=CC=C2)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


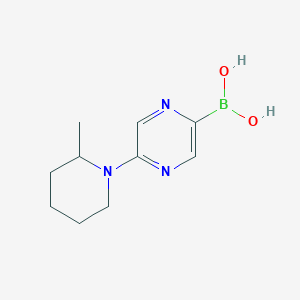
![3-[4-(Trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B14133802.png)
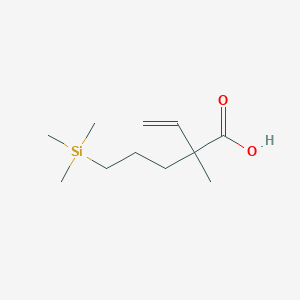
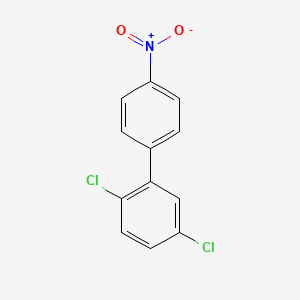
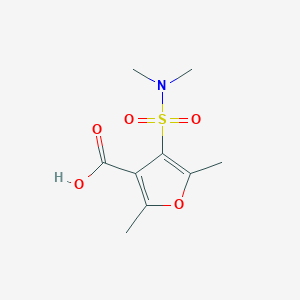
![3-{[5,6-dimethyl-7-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-1-ol](/img/structure/B14133824.png)
![1,1,2-Tribromo-3,3,8-triphenyl-1,3-dihydrocyclobuta[b]naphthalene](/img/structure/B14133827.png)
